molecular formula C21H21N5O2 B2582067 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 303973-19-5

8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2582067
CAS RN: 303973-19-5
M. Wt: 375.432
InChI Key: YFPQJNHMBFBMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, also known as BAMMD, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. BAMMD belongs to the class of purine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is not fully understood. However, studies have suggested that it may act through the inhibition of various enzymes and signaling pathways. 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. It has also been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, reduce inflammation, and inhibit viral replication. 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has also been found to inhibit the growth of blood vessels, which is important for the development of tumors. Additionally, 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the advantages of 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, which make it a promising candidate for drug development. Additionally, 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has been shown to have low toxicity in animal models, which suggests that it may have a favorable safety profile. However, one of the limitations of 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is its limited solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, arthritis, and viral infections. Further studies are needed to determine the optimal dosage and administration route for 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione. Another direction is to study the mechanism of action of 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione in more detail. Understanding the molecular pathways through which 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione exerts its effects may provide insights into new therapeutic targets. Additionally, the development of analogs and derivatives of 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione may lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis method of 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves the reaction of 8-chloro-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione with benzylamine in the presence of a base. The reaction leads to the formation of 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione as a white solid with a purity of over 95%. The synthesis method has been optimized to increase the yield and purity of 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione.

Scientific Research Applications

8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to reduce inflammation in animal models of arthritis and to inhibit the replication of the Hepatitis C virus.

properties

IUPAC Name

8-(benzylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-14-7-6-10-16(11-14)13-26-17-18(25(2)21(28)24-19(17)27)23-20(26)22-12-15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3,(H,22,23)(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPQJNHMBFBMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2NCC4=CC=CC=C4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Benzylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.